2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone
CAS No.: 1286714-44-0
Cat. No.: VC6685467
Molecular Formula: C22H24N2O4S
Molecular Weight: 412.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286714-44-0 |
|---|---|
| Molecular Formula | C22H24N2O4S |
| Molecular Weight | 412.5 |
| IUPAC Name | 2-(2-methoxyphenoxy)-1-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C22H24N2O4S/c1-15-6-5-9-19-21(15)23-22(29-19)28-16-10-12-24(13-11-16)20(25)14-27-18-8-4-3-7-17(18)26-2/h3-9,16H,10-14H2,1-2H3 |
| Standard InChI Key | FFYBVUCBBURNQH-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)COC4=CC=CC=C4OC |
Introduction
2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound with the CAS number 1286714-44-0. It features a combination of methoxyphenoxy, benzo[d]thiazolyl, and piperidinyl groups, which confer specific chemical and biological properties. This compound is of interest in various scientific research fields, including chemistry, biology, and medicine.
Synthesis
The synthesis of 2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:
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Formation of Methoxyphenoxy Intermediate: This involves reacting 2-methoxyphenol with a halogenated compound under basic conditions.
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Synthesis of Benzo[d]thiazolyl Intermediate: This step involves halogenating 4-methylbenzo[d]thiazole.
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Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the benzo[d]thiazolyl intermediate in the presence of a piperidinyl group, using reagents like EDCI and a base such as triethylamine.
Biological Activity and Applications
This compound is explored for its potential biological activity, including antimicrobial and anticancer properties. Its structure allows it to interact with specific molecular targets, such as enzymes or receptors, which could lead to therapeutic effects. Additionally, it is used as a building block in the synthesis of more complex molecules and has applications in the development of advanced materials.
Similar Compounds
Similar compounds include:
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2-(2-Methoxyphenoxy)-1-(4-piperidinyl)ethanone: Lacks the benzo[d]thiazolyl group, potentially altering its biological activity.
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2-(2-Hydroxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone: Contains a hydroxy group instead of a methoxy group, which may affect its reactivity and interactions.
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